1-(Dimethylamino)propan-1-ol chemical structure and properties
1-(Dimethylamino)propan-1-ol chemical structure and properties
An In-depth Technical Guide to (Dimethylamino)propanol Isomers: Structure, Properties, and Applications
A Note on Isomeric Specificity
This guide addresses the chemical structures, properties, and applications of two primary isomers of (dimethylamino)propanol: 1-(Dimethylamino)-2-propanol and 3-(Dimethylamino)-1-propanol . While the inquiry specified 1-(Dimethylamino)propan-1-ol, this constitutional isomer is significantly less common in scientific literature and commercial availability. The two isomers detailed herein are of greater relevance to researchers, scientists, and professionals in drug development.
Introduction to (Dimethylamino)propanol Isomers
The (dimethylamino)propanol family of compounds are amino alcohols that find utility as building blocks in organic synthesis and as precursors in the manufacturing of pharmaceuticals and other specialty chemicals. Their bifunctional nature, possessing both a tertiary amine and a hydroxyl group, allows for a diverse range of chemical transformations.
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1-(Dimethylamino)-2-propanol (also known as N,N-Dimethylisopropanolamine or Dimepranol) is a chiral molecule containing a secondary alcohol.[1][2]
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3-(Dimethylamino)-1-propanol is a linear amino alcohol with a primary hydroxyl group.[3][4][5]
Chemical Structure and Identification
A clear understanding of the specific isomer is critical for experimental design and interpretation of results.
1-(Dimethylamino)-2-propanol
3-(Dimethylamino)-1-propanol
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IUPAC Name: 3-(dimethylamino)propan-1-ol[4]
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Synonyms: N,N-Dimethylpropanolamine, γ-(Dimethylamino)propanol[3][4][8]
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SMILES: CN(C)CCCO[4]
Physicochemical Properties
The isomeric placement of the hydroxyl and dimethylamino groups imparts distinct physical and chemical properties.
| Property | 1-(Dimethylamino)-2-propanol | 3-(Dimethylamino)-1-propanol |
| Appearance | Clear to light yellow liquid | Clear colorless to yellow liquid |
| Boiling Point | 121-127 °C[2][9][10] | 163-164 °C[11] |
| Melting Point | -85 °C[9] | -35 °C[11] |
| Density | 0.837 - 0.85 g/cm³ at 20-25 °C[7][9][10] | 0.872 g/mL at 25 °C[11] |
| Flash Point | 26 °C[7][9] | 97 °F (36.1 °C)[11] |
| pH | 11 (100 g/L in H₂O at 20 °C)[9] | 11.3 (10 g/L in H₂O at 20 °C)[11] |
| Vapor Pressure | 8 mmHg (20 °C)[9][10] | 1.56 hPa at 20 °C[11] |
| Refractive Index | n20/D 1.419 (lit.)[10] | n20/D 1.436 (lit.)[11] |
| Water Solubility | Miscible[2] | Miscible[11] |
Synthesis and Manufacturing
The synthesis of these isomers typically involves the reaction of an amine with an appropriate epoxide or halo-alcohol.
Synthesis of 1-(Dimethylamino)-2-propanol
A common laboratory and industrial synthesis involves the ring-opening of propylene oxide with dimethylamine. This reaction is regioselective, with the nucleophilic attack of the amine occurring preferentially at the less sterically hindered carbon of the epoxide ring.
Synthesis of 3-(Dimethylamino)-1-propanol
The synthesis of 3-(Dimethylamino)-1-propanol can be achieved through various routes, including the reaction of 3-chloro-1-propanol with dimethylamine or the reductive amination of 3-hydroxypropionaldehyde with dimethylamine.
Representative Synthetic Protocol: 1-dimethylamino-3-methylamino-2-propanol hydrochloride
While not a direct synthesis of the topic compounds, the following protocol for a related amino alcohol illustrates the general principles of amine addition reactions.[12]
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A solution of 16 ml of epichlorohydrin (0.2 mole) in 100 ml of methanol is cooled to 5°C in an ice bath.
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22.6 g of a 40% dimethylamine solution (0.2 mole) is added dropwise with stirring.
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The mixture is stirred for two hours at 5°C.
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A chilled solution of 86 ml of a 40% methylamine solution (1 mole) is then added to the reaction mixture.
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Stirring is continued in the ice bath for one hour, followed by stirring at room temperature overnight.
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The solvents are evaporated, and the resulting oil is placed under vacuum at 75°C for 1.5 hours to yield the product.
Applications in Research and Development
Pharmaceutical Intermediates
Both isomers serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).
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1-(Dimethylamino)-2-propanol is used in the synthesis of various pharmaceuticals. It is also known as Dimepranol and is an active ingredient in some formulations like inosine pranobex.[2]
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3-(Dimethylamino)-1-propanol is a versatile building block in the synthesis of pharmaceuticals.[13] A structurally related compound, 3-(dimethylamino)-1-(2-thienyl)-1-propanol, is a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[14]
Organic Synthesis
The bifunctional nature of these molecules makes them useful in a variety of organic transformations. The hydroxyl group can undergo esterification, etherification, and oxidation, while the tertiary amine can act as a base or a nucleophile.
Other Industrial Applications
These compounds and their derivatives are used in the production of polyurethanes, as corrosion inhibitors, and in water treatment applications.
Safety and Handling
Both 1-(Dimethylamino)-2-propanol and 3-(Dimethylamino)-1-propanol are hazardous chemicals and should be handled with appropriate safety precautions.
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Hazards: These compounds are flammable liquids and vapors.[7][15] They are harmful if swallowed and cause severe skin burns and eye damage.[7][15]
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Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[9][16] Wear protective gloves, clothing, eye, and face protection.[7][9][16]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][16] Store below +30°C.[7]
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes.[7][15][16] If inhaled, move to fresh air.[15][16] If swallowed, rinse mouth and do NOT induce vomiting.[15][16] Seek immediate medical attention in all cases of significant exposure.[15][16]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of these compounds.
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1-(Dimethylamino)-2-propanol: 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available in various databases.[6][17]
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3-(Dimethylamino)-1-propanol: The NIST Chemistry WebBook provides mass spectrometry and IR spectral data.[3][8]
Conclusion
1-(Dimethylamino)-2-propanol and 3-(Dimethylamino)-1-propanol are valuable and versatile chemical intermediates. A thorough understanding of their distinct properties, synthesis, and handling requirements is paramount for their safe and effective use in research and industrial applications. The choice of isomer is dictated by the desired regiochemistry in subsequent synthetic steps, highlighting the importance of isomeric purity in drug development and other precision applications.
References
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National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link][3][8]
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Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1-(Dimethylamino)prop-1-en-2-ol. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)-1-propanol. Retrieved from [Link]
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
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Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3-Dimethylamino-1-propanol Manufacturers Suppliers Factory. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Dimepranol. Retrieved from [Link]
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